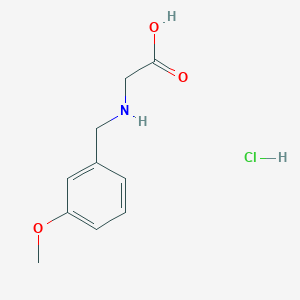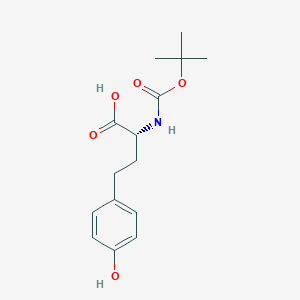
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine
Overview
Description
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a methoxybenzyl group attached to the piperidine ring, and a carboxyl group. It is commonly used in peptide synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine typically involves multiple steps:
Fmoc Protection: The amino group of the piperidine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Methoxybenzyl Substitution: The piperidine ring is then functionalized with a methoxybenzyl group through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols or other derivatives.
Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or diisopropylethylamine for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of free amines or further functionalized derivatives.
Scientific Research Applications
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine has several scientific research applications:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its Fmoc-protected amino group.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Material Science: Explored for its use in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amine for further coupling reactions.
Drug Design: Acts as a pharmacophore, interacting with specific molecular targets such as enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the methoxy group.
4-(Boc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
4-(Fmoc-amino)-1-(2-chlorobenzyl)-4-carboxypiperidine: Substitutes the methoxy group with a chloro group.
Uniqueness
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine is unique due to the presence of both the Fmoc protecting group and the methoxybenzyl group, which confer specific reactivity and stability advantages in synthetic applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-35-26-13-7-2-8-20(26)18-31-16-14-29(15-17-31,27(32)33)30-28(34)36-19-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h2-13,25H,14-19H2,1H3,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFFBYXONYYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114092 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methoxyphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-87-9 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methoxyphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916421-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methoxyphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



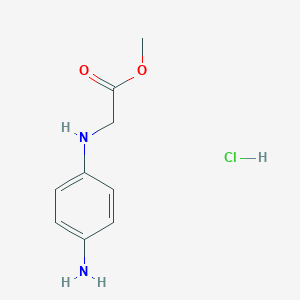
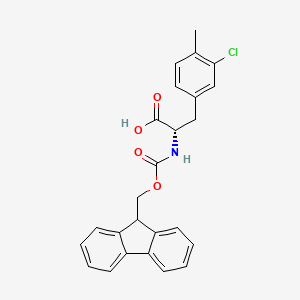


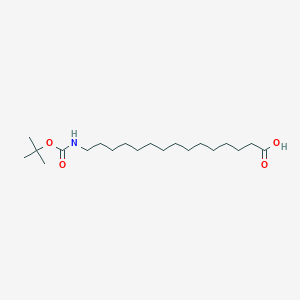

![2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl](/img/structure/B8179820.png)

